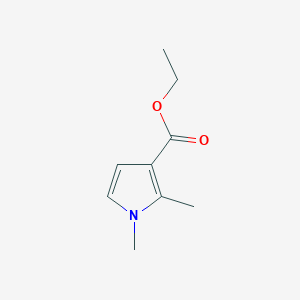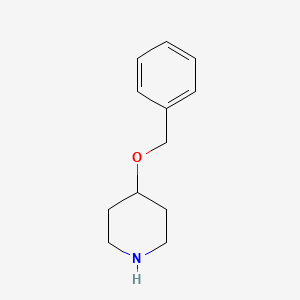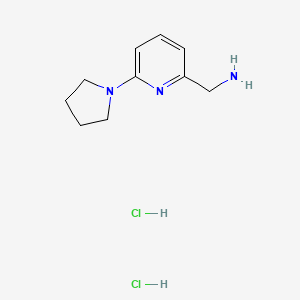
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety, which is a common component in many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions. For example, a common method for synthesizing pyrimidines involves the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a benzamide moiety via an amide linkage. The benzamide portion of the molecule also contains three methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide linkage, the pyrimidine ring, and the methoxy groups. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide linkage and the aromatic rings could impact its solubility and stability .科学的研究の応用
Chemical Modification and Synthesis The study of pyrimidine derivatives, including modifications like N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide, often focuses on chemical synthesis and modifications to explore their pharmacological properties. Research involves the development of novel synthetic routes, chemical characterization, and the exploration of their potential as precursors for further chemical modifications. For instance, Hudnall and Bielawski (2009) demonstrated the reactivity of an N,N'-diamidocarbene by inserting into a tertiary C-H bond and reversibly fixing carbon monoxide under mild conditions, showcasing the versatility of pyrimidine derivatives in chemical synthesis Hudnall, T., & Bielawski, C. (2009).
Biological Activity and Pharmacological Screening Pyrimidine derivatives are also subject to extensive pharmacological screening to assess their antibacterial, antifungal, and anticancer activities. The modification of pyrimidine structures aims to enhance their biological activity and specificity. For example, Khan et al. (2015) screened three new pyrimidine derivatives for their antibacterial and antifungal activities, demonstrating significant activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi. This type of research is crucial for the development of new therapeutic agents Khan, Z., et al. (2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide is a derivative of pyrimidine . Pyrimidine derivatives have been shown to have anticancer potential and can target various cancers . The primary targets of these compounds are often receptor proteins .
Mode of Action
Similar pyrimidine derivatives have been shown to disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This disruption is often achieved by inhibiting specific enzymes, such as CDK4 and CDK6 .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the cell cycle regulation pathways, given its potential inhibitory effect on cdk4 and cdk6 .
Result of Action
The result of the compound’s action would likely be the inhibition of cancer cell proliferation, given its potential anticancer properties . This could lead to a decrease in tumor size and potentially halt the progression of the disease.
特性
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-18-12(8-13(20)19(2)16(18)22)17-15(21)9-6-10(23-3)14(25-5)11(7-9)24-4/h6-8H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHBMESIUNHHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)
![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)
![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)



